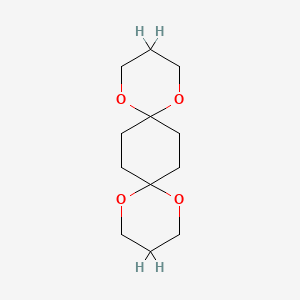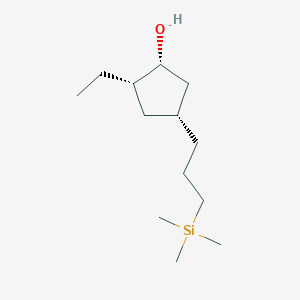
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazolinone ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,8-dichloro-6-fluoroaniline with formamide or formic acid, followed by oxidation to yield the desired quinazolinone structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield amine derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinones with different functional groups.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced amine derivatives.
Condensation Reactions: Products include complex heterocyclic compounds with potential biological activity.
科学的研究の応用
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,8-Dichloroquinazolin-4(3H)-one
- 6-Fluoroquinazolin-4(3H)-one
- 2,8-Dichloro-6-methylquinazolin-4(3H)-one
Uniqueness
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.
特性
分子式 |
C8H3Cl2FN2O |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
2,8-dichloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-5-2-3(11)1-4-6(5)12-8(10)13-7(4)14/h1-2H,(H,12,13,14) |
InChIキー |
WXYYSNMJEAOSGN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)



![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)
